molecular formula C19H19ClFN3O B11440442 N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11440442
M. Wt: 359.8 g/mol
InChI Key: HLAAYLNVZSGPLY-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE: is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring system substituted with a chlorofluorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chloro-6-fluorobenzyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the benzodiazole derivative with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorofluorophenyl group, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of benzodiazole N-oxides.

    Reduction: Formation of reduced chlorofluorophenyl derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.
  • Investigated for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE
  • N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE
  • N-(1-{1-[(2-CHLORO-6-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE

Uniqueness: N-(1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. This dual substitution pattern can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C19H19ClFN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-[1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C19H19ClFN3O/c1-3-18(25)22-12(2)19-23-16-9-4-5-10-17(16)24(19)11-13-14(20)7-6-8-15(13)21/h4-10,12H,3,11H2,1-2H3,(H,22,25)

InChI Key

HLAAYLNVZSGPLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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